

# Application Notes: Isolation of Primary Human Hepatocytes Using Collagenase I

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## Compound of Interest

Compound Name: Collagenase I

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## Introduction

Primary human hepatocytes are considered the gold standard for a wide range of research applications, including drug metabolism, toxicology studies, and the investigation of liver diseases.<sup>[1]</sup> Unlike immortalized cell lines, they closely mimic the complex physiological and metabolic functions of the liver *in vivo*.<sup>[2]</sup> The most effective and widely accepted method for isolating primary human hepatocytes is the two-step collagenase perfusion technique.<sup>[3][4]</sup> This method involves an initial perfusion with a calcium-free buffer to disrupt cell-to-cell junctions (desmosomes), followed by perfusion with a buffer containing **Collagenase I** to digest the extracellular matrix, thereby releasing the hepatocytes.<sup>[5][6]</sup>

This protocol provides a detailed methodology for the isolation of high-yield and viable primary human hepatocytes from human liver tissue using **Collagenase I**.

## Factors Influencing Isolation Success

The success of hepatocyte isolation is dependent on several factors:

- Tissue Quality: The viability of hepatocytes can be influenced by the condition of the liver tissue, such as the degree of steatosis (fatty liver) or fibrosis.<sup>[4][5]</sup> Warm ischemic time, the period before the tissue is cooled, should be minimized, ideally under one hour, to ensure high cell viability.<sup>[5]</sup>

- Collagenase Activity: Different batches of collagenase can have varying enzymatic activities, which can significantly impact the digestion process and the viability of the isolated cells.[7] It is recommended to test different batches to find one that consistently produces high-quality hepatocytes.[7]
- Perfusion Technique: Proper cannulation of the blood vessels and ensuring an even perfusion throughout the liver piece are critical for a successful isolation.[7][8] The number of cannulae and the perfusion flow rate should be adjusted based on the size of the liver tissue. [7][8]

## Experimental Protocol: Two-Step Collagenase I Perfusion

This protocol is a modified version of the Seglen method for isolating hepatocytes from human liver tissue.[7][9]

## Materials and Reagents

### Equipment:

- Peristaltic pump
- Water bath (37°C)
- Laminar flow hood
- Refrigerated centrifuge
- Irrigation cannulae (various sizes)
- Surgical instruments (scalpel, forceps)
- Nylon mesh filters (e.g., 210 µm and 70 µm)[7]
- Beakers, sterile bottles, and centrifuge tubes
- Hemocytometer and microscope for cell counting

Solutions: All solutions should be prepared in advance, sterilized using a 0.22 µm filter, and stored at 4°C.[10] The digestion solution containing collagenase should be prepared freshly before use.[10]

Solution Name	Composition	Purpose
Solution 1 (Perfusion Buffer)	Hank's Balanced Salt Solution (HBSS) without Ca <sup>2+</sup> and Mg <sup>2+</sup> , supplemented with 10 mM HEPES, pH 7.4.[6][7]	Initial flushing of blood from the liver tissue.
Solution 2 (Chelation Buffer)	Solution 1 + 1 mM EGTA.[6][7]	Disruption of desmosomes (cell-cell junctions) by chelating Ca <sup>2+</sup> .
Solution 3 (Wash Buffer)	Solution 1 + 5 mM CaCl <sub>2</sub> .[6][7]	Washing out the EGTA and preparing the tissue for collagenase activity.
Solution 4 (Digestion Buffer)	Solution 3 + Collagenase I (see table below for concentration).[6][7]	Enzymatic digestion of the liver's extracellular matrix.
Solution 5 (Stop/Wash Medium)	Williams' Medium E or DMEM supplemented with 10% Fetal Bovine Serum (FBS), L-Glutamine, and Penicillin-Streptomycin.[11]	To stop the collagenase reaction and wash the isolated cells.

## Recommended Collagenase I Concentration

The concentration and activity of **Collagenase I** should be adjusted based on the weight of the liver tissue to ensure optimal digestion.[7]

Liver Tissue Weight (g)	Collagenase I Concentration (%)	Collagenase Activity (U/mL)
< 25	0.10	250
25 - 40	0.11	300
41 - 80	0.13	350
> 80	0.15	400

Data adapted from Lee et al.,  
2013.[7]

## Step-by-Step Isolation Procedure

### A. Tissue Preparation and Cannulation:

- Under sterile conditions, place the resected human liver tissue in a sterile container. The ideal tissue sample has an intact Glisson's capsule on most surfaces except for one cut surface.[5]
- Identify and cannulate the exposed blood vessels on the cut surface using appropriately sized irrigation cannulae. Secure the cannulae to ensure a snug fit.[8] Generally, 4-8 cannulae are used for liver pieces ranging from under 20 g to over 80 g.[7]
- Connect the cannulae to the peristaltic pump tubing.

### B. Perfusion and Digestion:

- Begin perfusion with 1 L of Solution 1 at a flow rate of 110-460 mL/min, depending on the tissue size, to flush out the blood.[8] A successful perfusion is indicated by the liver tissue turning a uniform lighter color.[8]
- Switch the perfusion to Solution 2 (containing EGTA) and perfuse for 10 minutes.[7][8]
- Change the perfusion fluid to Solution 3 (containing CaCl<sub>2</sub>) and perfuse with 0.5 L to wash out the EGTA.[7][8]

- Switch to Solution 4 (containing **Collagenase I**) and perfuse in a recirculating manner for 9-12 minutes, or until the liver becomes soft and the tissue begins to break apart under the Glisson's capsule.[7][8]

#### C. Cell Isolation and Purification:

- Transfer the digested liver tissue to a sterile petri dish containing ice-cold Solution 5.[10]
- Gently remove the Glisson's capsule and mechanically dissociate the cells by shaking the tissue in the medium.[10]
- Filter the resulting cell suspension first through a 210  $\mu\text{m}$  nylon mesh, followed by a 70  $\mu\text{m}$  nylon mesh to remove undigested tissue clumps.[7]
- Transfer the cell suspension into 200 mL centrifuge tubes and centrifuge at 72 g for 5 minutes at 4°C.[7]
- Aspirate the supernatant and gently resuspend the cell pellet in 200 mL of cold Solution 5.[7]
- Repeat the washing step (centrifugation and resuspension) three times to purify the hepatocyte population.[7] Non-parenchymal cells will remain in the supernatant during this low-speed centrifugation.[5]

#### D. Yield and Viability Assessment:

- After the final wash, resuspend the hepatocyte pellet in a known volume of culture medium.
- Determine the cell yield and viability using the Trypan Blue exclusion assay with a hemocytometer.[7] Viable cells will exclude the blue dye, while non-viable cells will be stained blue.
- A successful isolation is typically defined by a viability of over 70%. [4][9]

## Quantitative Data Summary

The yield and viability of isolated primary human hepatocytes can vary depending on the source of the liver tissue and the isolation method used.

Liver Tissue Source/Condition	Isolation Method	Average Cell Yield (x 10 <sup>6</sup> cells/g)	Average Viability (%)	Reference(s)
Normal/Non-diseased	Two-Step Perfusion	9.56	74%	[4]
Normal/Non-diseased	Two-Step Perfusion	Large Yield (not quantified per gram)	77 ± 10%	[7][9]
Benign Diseased (Liver Hemangioma)	Four-Step Perfusion	5.4 ± 1.71	80.3 ± 9.7%	[12]
Benign Diseased (Intrahepatic Duct Calculi)	Four-Step Perfusion	3.49 ± 2.31	76.4 ± 10.7%	[12]
Steatotic (Fatty) Livers	Collagenase Perfusion	Lower than normal (not quantified)	45% (median)	[13]
Small, Non-perfusable Tissue	Two-Step Digestion (Non-perfusion)	1.17 ± 0.2	80 ± 4%	[14]

## Quality Control and Troubleshooting

### Quality Control:

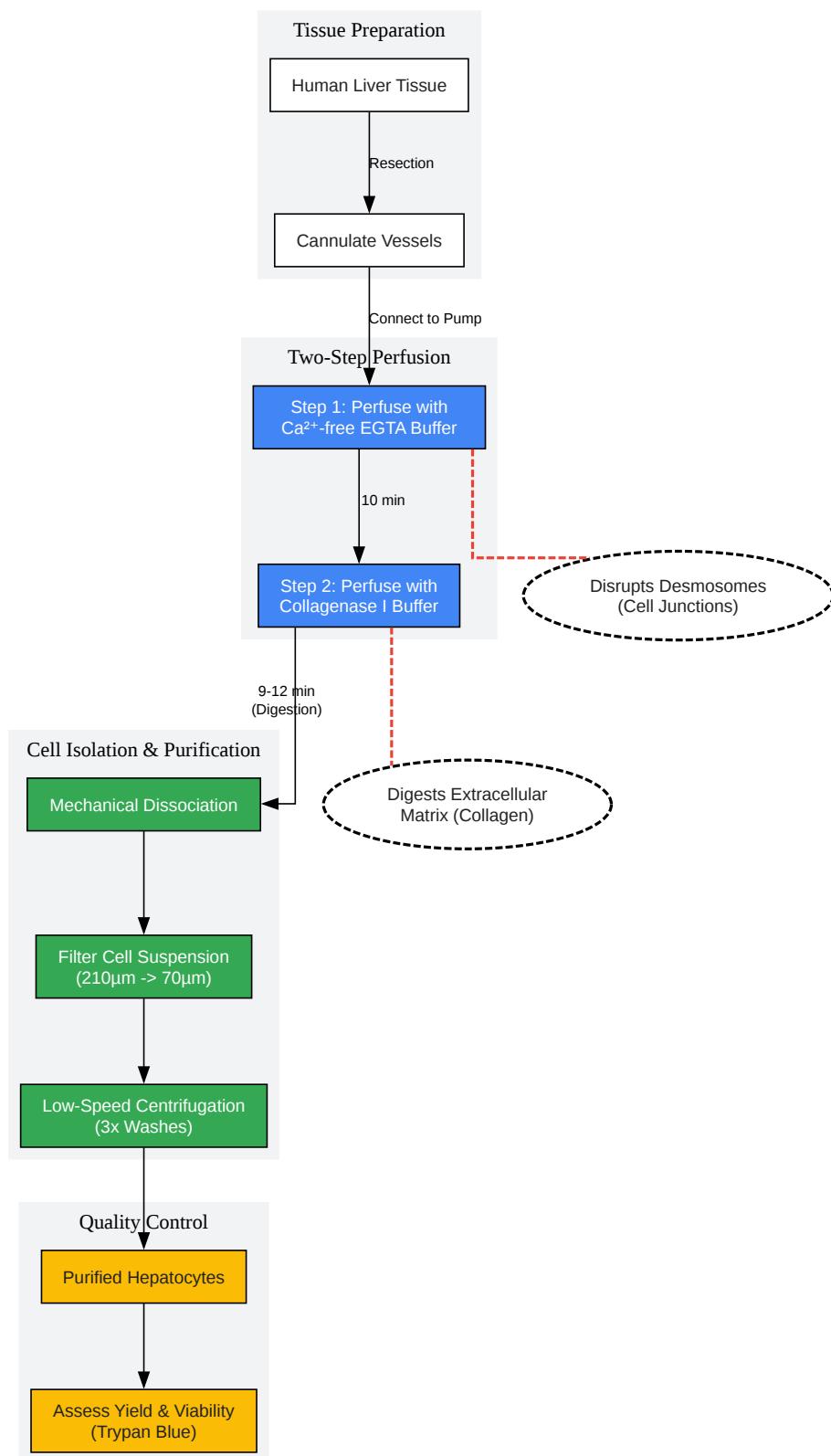
- Morphology: Freshly isolated hepatocytes should be round. Once plated on collagen-coated dishes, they should attach and exhibit a typical polygonal, epithelial-like morphology, often being binucleated.[5][15]
- Purity: The purity of the hepatocyte preparation can be assessed by microscopy, as hepatocytes are significantly larger than non-parenchymal cells.

- Functionality: Functional assessment can be performed by measuring albumin and urea synthesis in culture.[\[1\]](#)

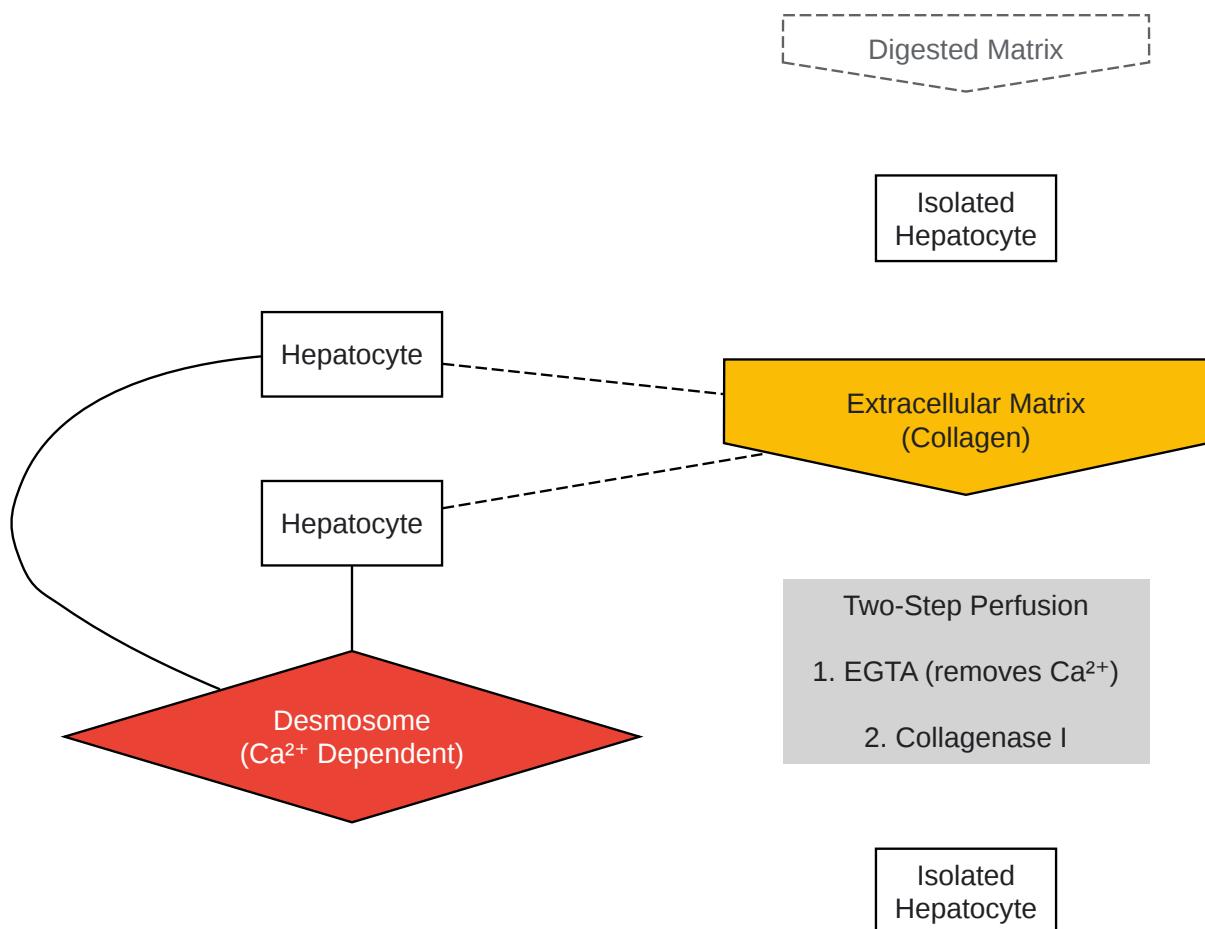
#### Troubleshooting Common Issues:

Problem	Possible Cause(s)	Recommendation(s)
Low Cell Viability	<ul style="list-style-type: none"><li>- Improper thawing technique (if using cryopreserved cells).</li><li>- Incorrect centrifugation speed.</li><li>- Over-digestion with collagenase.</li><li>- Long warm ischemia time.</li></ul>	<ul style="list-style-type: none"><li>- Thaw cells for &lt;2 min at 37°C.</li><li>- Use recommended centrifugation speed (e.g., 100 x g for 10 min for human hepatocytes).<a href="#">[16]</a></li><li>- Optimize collagenase concentration and digestion time.</li><li>- Minimize time between tissue resection and perfusion.<a href="#">[5]</a></li></ul>
Low Cell Yield	<ul style="list-style-type: none"><li>- Incomplete digestion.</li><li>- Poor perfusion of the tissue.</li><li>- Loss of cells during washing steps.</li></ul>	<ul style="list-style-type: none"><li>- Ensure collagenase activity is optimal; test different lots.<a href="#">[7]</a></li><li>- Check for leaks and ensure even tissue color change during perfusion.</li><li>- Handle cell pellets gently during resuspension.</li></ul>
Cell Clumping	<ul style="list-style-type: none"><li>- Presence of DNA from lysed cells.</li></ul>	<ul style="list-style-type: none"><li>- Add DNase I (approx. 10 U/mL) to the digestion buffer to prevent clumping.<a href="#">[17]</a></li></ul>

## Diagrams

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Caption: Workflow for primary human hepatocyte isolation.



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Caption: Mechanism of two-step enzymatic liver digestion.

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